2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide
Description
2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is a halogenated propanamide derivative characterized by a trifluoromethyl (-CF₃) group and two chlorine atoms positioned on its aromatic and aliphatic chains. The compound’s IUPAC name reflects its structure: a propanamide backbone with a chlorine atom at the second carbon and an N-linked 2-chloro-5-(trifluoromethyl)phenyl group. Synonyms include ALBB-002369, BBL037606, and MFCD03147311 .
Additionally, trifluoromethylphenyl-substituted propanamides, such as 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide, are documented as pharmaceutical impurities or intermediates .
Properties
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-8-4-6(10(13,14)15)2-3-7(8)12/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZJPYFBHFOGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 2-chloropropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloro-5-(trifluoromethyl)aniline is dissolved in an appropriate solvent, such as dichloromethane. To this solution, 2-chloropropanoyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. The chloro and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Functional and Substituent Effects
Chloroacetanilide Herbicides
Compounds like metolachlor (Table 1) share a chloroacetamide backbone but differ in aryl substituents. The 2-ethyl-6-methylphenyl group in metolachlor enhances lipophilicity, critical for herbicidal activity by facilitating membrane penetration .
Trifluoromethylphenyl Propanamides
The trifluoromethyl group (-CF₃) is a hallmark of many agrochemicals and pharmaceuticals due to its metabolic stability and hydrophobic character. For example, 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide (Impurity F) differs from the target compound by a nitro (-NO₂) group at the phenyl 2-position instead of chlorine. Nitro groups enhance electrophilicity, which may influence degradation pathways or toxicity profiles .
Heterocyclic Analogues
3-Chloro-N-phenyl-phthalimide () demonstrates the role of heterocyclic cores in polymer synthesis. While structurally distinct from propanamides, it highlights the utility of chloro and phenyl substituents in materials science .
Research Findings and Data Gaps
- Agrochemical Potential: Chloroacetanilides like metolachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds .
- Pharmaceutical Context : Trifluoromethylphenyl propanamides are often intermediates or impurities in drug synthesis (e.g., flutamide derivatives) . The chlorine substituents in the target compound may alter metabolic stability compared to nitro- or methyl-substituted analogues.
- Synthetic Challenges: The compound’s dual chlorine and trifluoromethyl groups may complicate purification, as seen in high-purity requirements for polyimide monomers .
Biological Activity
2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide, with the chemical formula C₁₀H₉Cl₂F₃NO, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.
The synthesis of this compound typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under controlled conditions to yield the desired product, which can be purified through recrystallization or chromatography .
Chemical Structure:
- Molecular Formula: C₁₀H₉Cl₂F₃NO
- CAS Number: 379254-92-9
- MDL Number: MFCD03147311
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, as well as fungi. The compound's mechanism of action may involve disruption of microbial cell membranes, leading to cell lysis and death .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve modulation of key signaling pathways related to cell survival and proliferation. For example, one study demonstrated that treatment with this compound resulted in a decrease in cell viability and increased markers of apoptosis .
Case Studies
-
Antimicrobial Efficacy
- A study assessed the antimicrobial properties of several derivatives of propanamide compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against certain bacterial strains, suggesting strong potential for development into therapeutic agents .
-
Cytotoxicity in Cancer Research
- In a comparative study on various amide derivatives, this compound was found to exhibit IC50 values ranging from 25 µM to 50 µM against various cancer cell lines, indicating moderate to high cytotoxicity. The study highlighted its potential as a lead compound for further drug development targeting specific cancer types .
The biological activity of this compound is attributed to its structural features, particularly the presence of chloro and trifluoromethyl groups. These groups enhance lipophilicity, facilitating cellular uptake. Once inside the cell, it may interact with specific enzymes or receptors, altering their activity and triggering downstream effects associated with apoptosis or microbial inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C₁₀H₉Cl₂F₃NO | MIC: 32 µg/mL | IC50: 25-50 µM |
| N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide | C₁₀H₈ClF₃N₂O | MIC: 64 µg/mL | IC50: >100 µM |
| N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide | C₁₁H₈ClF₃N₂O₄S | MIC: 48 µg/mL | IC50: 30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
